
Haplopine
説明
特性
IUPAC Name |
4,8-dimethoxyfuro[2,3-b]quinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPBWHZRNQEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974280 | |
Record name | Haplopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-17-5 | |
Record name | Haplopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5876-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heliparvifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haplopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haplopine Biosynthesis Research
Precursor Identification and Incorporation Studies
The initial stages of furoquinoline alkaloid biosynthesis involve the formation of the quinoline ring system from fundamental building blocks, followed by subsequent modifications.
A crucial intermediate in the biosynthesis of furoquinoline alkaloids, including Haplopine, is 2,4-dihydroxyquinoline. The quinoline ring system itself is biosynthetically derived from anthranilic acid and acetic acid. nih.govthegoodscentscompany.com Once 2,4-dihydroxyquinoline is formed, a dimethylallyl group is known to attach to the C-3 position, a pivotal step in the pathway towards furoquinoline derivatives. nih.gov This highlights 2,4-dihydroxyquinoline's central role as a foundational scaffold upon which further modifications occur to yield the characteristic furoquinoline structure.
Enzyme-catalyzed methylation and hydroxylation reactions are vital tailoring steps in the biosynthesis of this compound and other furoquinoline alkaloids. Studies have shown that methylation of catechol, a precursor molecule, can occur at specific positions, leading to the formation of this compound. For instance, methylation of catechol (compound 29) has been observed to occur predominantly at the C-8 position, resulting in the alkaloid this compound (compound 36). wikipedia.orgwikipedia.org
These methylation events are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs), which are highly chemoselective enzymes. nih.govnih.gov O-methyltransferases (OMTs) are a large group of these enzymes, responsible for methylating hydroxyl groups. nih.govnih.gov Hydroxylation steps, often mediated by oxygenase enzymes, introduce hydroxyl groups into the molecular structure, further diversifying the alkaloid profile. wikidata.orgnih.gov Such tailoring enzymes, also known as maturases, perform various modifications, including cyclizations and redox reactions like hydroxylation, on the immature compound. nih.gov
Role of 2,4-Dihydroxyquinoline as an Intermediate in Furoquinoline Biosynthesis
Enzymatic Transformations and Pathway Elucidation
Beyond the initial formation of the quinoline core, specific enzymatic transformations are responsible for the elaboration of this compound and its derivatives, particularly the formation of the furan ring.
Prenylation is a key enzymatic transformation in the biosynthesis of furoquinoline derivatives. Research indicates that prenylation of this compound (compound 37) can lead to the formation of other furoquinoline alkaloids, such as 7-isopentenyloxy-γ-fagarine (compound 3). wikidata.org This process involves the attachment of isoprenoid units, such as a dimethylallyl group, which are critical for the formation of the furan ring characteristic of these alkaloids. nih.gov In some instances, preferential prenylation at the C-8 position of a phenolic precursor can occur, leading to intermediates that, upon subsequent methylation, yield derivatives like isothis compound-3,3′-dimethylallylether (compound 38). wikipedia.org
Oxygenase enzymes play a crucial role in the biosynthetic pathways of furoquinoline alkaloids, including those found in Choisya ternata and Haplophyllum species. wikidata.orgfishersci.be These enzymes are responsible for inserting oxygen atoms into various substrates, facilitating oxidative modifications such as hydroxylation and epoxidation. wikidata.orgguidetopharmacology.orgctdbase.org Monooxygenases incorporate one oxygen atom, while dioxygenases incorporate two. wikidata.orgguidetopharmacology.org
Specific studies on furoquinoline biosynthesis suggest potential biogenetic routes that involve epoxidation and hydroperoxidation steps, often catalyzed by monooxygenases. wikidata.org The involvement of oxygen-atom-transfer (OAT) enzymes, particularly those containing iron-oxo species like mononuclear nonheme iron(II) and 2-oxoglutarate (Fe/2OG)-dependent oxygenases, is critical for these oxidative reactions, including hydroxylation and epoxidation. ctdbase.org These precise enzymatic actions contribute significantly to the structural diversity and complexity observed within the furoquinoline alkaloid class.
Compound Names and PubChem CIDs
The table below lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).
Table 1: Chemical Compounds and PubChem CIDs
Compound Name | PubChem CID |
This compound | Not directly available as a single entry; a furoquinoline alkaloid |
2,4-Dihydroxyquinoline | 54680871 |
γ-Fagarine | 107936 |
Dictamnine | 68085 |
Skimmianine | 6760 |
Robustine | 164950 |
Pteleine | 159650 |
Isothis compound-3,3′-dimethylallylether | Not directly available as a single entry |
Anthranilic acid | 227 |
Acetic acid | 176 |
S-adenosyl-L-methionine (SAM) | 34755 |
Catechol | 289 |
Chemical Synthesis and Derivatization Strategies
General Synthetic Routes to Furoquinoline Alkaloids Including Haplopine
General synthetic routes to furoquinoline alkaloids, including this compound, frequently employ strategies that build the furan ring onto a pre-existing quinoline core or construct the quinoline ring system with the furan moiety already in place. A common approach involves the use of the Vilsmeier-Haack reaction and intramolecular oxidative cyclization methodologies. For instance, a vibrant synthetic skeleton for furoquinoline alkaloids like this compound has been reported, utilizing the Vilsmeier-Haack reaction to achieve a critical intermediate, followed by an intramolecular oxidative cyclization to yield the targeted furoquinoline rroij.comrroij.com. Earlier reports also describe the synthesis of furoquinolines from 3-vinyl-2-quinolones rroij.comrroij.com. More recently, 3-acrylyl quinoline has been strategically chosen as a starting precursor for successful cyclization via intramolecular oxidative cyclization rroij.comrroij.com.
Strategic Approaches to this compound Core Structure Synthesis
The synthesis of the this compound core structure relies on specific reactions and precursors that enable the formation of its characteristic furoquinoline framework.
The Vilsmeier-Haack reaction is a powerful tool in the synthesis of quinoline alkaloids, including intermediates relevant to furoquinolines. This reaction typically involves the use of a Vilsmeier reagent, commonly generated from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) rroij.comrroij.comthieme-connect.comchemijournal.comwikipedia.orgijpcbs.comnrochemistry.com. This reagent serves to introduce an aldehydic (formyl) group into electron-rich aromatic systems wikipedia.orgijpcbs.comnrochemistry.com. In the context of furoquinoline alkaloid synthesis, the Vilsmeier-Haack reaction can be utilized to obtain critical intermediates, such as 2-chloro-3-formylquinolines rroij.comrroij.combenthamdirect.com. For example, 3-acyl-2,4-dihydroxy quinoline, obtained via Claisen condensation, can be treated with the Vilsmeier-Haack reagent (POCl₃-DMF) under controlled conditions to yield 3-chloro-3-(2,4-dichloroquinoline-3-yl)acrylaldehyde, a key intermediate in the synthesis of furoquinoline alkaloids rroij.comrroij.com.
Intramolecular oxidative cyclization is a pivotal methodology for constructing the furan ring in furoquinoline alkaloids. This cyclization often provides the targeted furoquinoline in high yield rroij.comrroij.com. Various reagents and conditions have been explored for this cyclization. For instance, in the synthesis of furoquinolines, intramolecular oxidative cyclization has been successfully achieved in the presence of oxalic acid rroij.comrroij.com. Other methods for oxidative cyclization have employed transition metal salts such as mercury(II) acetate (Hg(OAc)₂), copper(II) bromide (CuBr₂), and titanium(III) nitrate (Ti(NO₃)₃) rroij.comrroij.com. Non-metallic reagents like iodine-dimethyl sulfoxide (I₂-DMSO), silicon dioxide-iodine (SiO₂-I₂), ammonium iodide (NH₄I), phenyliodine(III) diacetate-methanol (PIDA-MeOH), silicon dioxide-selenium dioxide (SiO₂-SeO₂), sodium selenite-dimethyl sulfoxide (Na₂SeO₃-DMSO), silicon dioxide-indium(III) (SiO₂-In³⁺), copper(I) iodide-[bmin][Ntf₂], and iron(III) chloride (FeCl₃) have also been utilized rroij.comrroij.com.
Specific precursors play a crucial role in directing the synthesis towards the this compound core. One notable precursor is 3-acrylyl quinoline, which has been successfully cyclized via intramolecular oxidative cyclization to form the furoquinoline system rroij.comrroij.com. Another approach involves the use of catechol derivatives. For example, methylation of catechol 29, a proposed metabolite of dictamnine (another furoquinoline alkaloid nih.gov), primarily at the C-8 position, has been shown to yield this compound rsc.org. Furthermore, dictamnine cis-dihydrodiols (specifically 16 and 17) and arene oxide 27, which are derivatives of dictamnine, have been utilized as synthetic precursors in biomimetic methods for the synthesis of various furoquinoline alkaloids, including this compound rsc.org.
The synthetic pathway involving 3-acyl-2,4-dihydroxy quinoline as an intermediate, prepared through Claisen condensation, followed by treatment with the Vilsmeier-Haack reagent to form 3-chloro-3-(2,4-dichloroquinoline-3-yl)acrylaldehyde, exemplifies a strategic route for constructing the furoquinoline scaffold rroij.comrroij.com.
Intramolecular Oxidative Cyclization Methodologies
Design and Synthesis of this compound Derivatives
The design and synthesis of this compound derivatives are important for exploring new compounds with potentially altered or enhanced properties. Computational studies have been employed to explore this compound derivatives as potential inhibitors for antimalarial drug discovery, suggesting that modifications to the this compound structure can lead to compounds with strong binding affinities to biological targets researchgate.netnih.gov. This indicates an active area of research in creating new chemical entities based on the this compound scaffold.
General strategies for designing and synthesizing derivatives involve introducing various side chains or modifying existing functional groups on the core structure ekb.egnih.govmdpi.com. While specific detailed synthetic schemes for a wide range of this compound derivatives are not extensively detailed in general literature, the principle involves chemical transformations of the this compound molecule. One example of a this compound derivative mentioned in research is this compound-3,3'-dimethylallyl ether, which has been noted for its high antioxidant activity, indicating that structural modifications can lead to compounds with interesting biological profiles owsd.net. The exploration of such derivatives often involves a combination of synthetic chemistry and computational modeling to predict and validate the properties of the new compounds.
Biological Activities and Mechanistic Studies
Antimicrobial and Antifungal Activity
Haplopine demonstrates notable antimicrobial and antifungal effects, often exhibiting photo-activated properties and targeting crucial cellular components like DNA.
Photo-Activated Antimicrobial Effects against Staphylococcus aureus
This compound exhibits photo-activated antimicrobial activity against Staphylococcus aureus nih.govnih.govuni.lubidd.groupwikipedia.org. Studies utilizing TLC overlay assays have demonstrated this effect nih.govwikipedia.org. Among several furoquinoline alkaloids investigated, the order of photo-activated antimicrobial activity against S. aureus was observed as kokusaginine > this compound > skimmianine nih.govuni.luwikipedia.org. Beyond its antimicrobial action, this compound also displays potent melanogenesis-inhibitory activities with minimal cellular toxicity nih.gov.
Table 1: Relative Photo-Activated Antimicrobial Activity of Furoquinolines against S. aureus
Compound | Relative Activity against S. aureus (Photo-activated) |
Kokusaginine | Highest |
This compound | Moderate |
Flindersine | Moderate |
Skimmianine | Lowest |
Growth-Inhibitory Activity against Fungi
Beyond its antibacterial effects, this compound has also shown growth-inhibitory activity against certain fungi. Weaker photo-activated antimicrobial activity was observed against Candida albicans compared to S. aureus nih.govwikipedia.org. Furthermore, this compound, alongside flindersine, isolated from Haplophyllum sieversii, has been identified as a compound capable of inhibiting the growth of various fungal species nih.gov.
Proposed Cellular Targets and Mechanisms (e.g., DNA Binding)
A significant proposed mechanism for this compound's biological activities, particularly its antimicrobial effects, involves photo-activated DNA binding nih.govwikipedia.org. Research indicates that the photo-activated DNA binding activity of furoquinolines, including this compound, follows a similar order to their antimicrobial activity against S. aureus: kokusaginine > this compound > skimmianine nih.govwikipedia.org. This correlation suggests that DNA serves as one of the cellular targets for these compounds to exert their biological effects, akin to the action of psoralens nih.govwikipedia.org.
While this compound demonstrated inhibition against several restriction enzymes, its binding activity was notably weak against restriction sequences primarily composed of guanine and cytosine (G and C), such as those recognized by Asc I and Sma I nih.govuni.luwikipedia.org. It is important to note that not all compounds exhibiting photo-activated antimicrobial activity necessarily do so via DNA binding; for instance, flindersine showed antimicrobial activity against S. aureus but lacked photo-activated DNA binding activity, indicating the existence of other cellular targets for photo-toxic effects nih.govwikipedia.org.
Anti-inflammatory and Antioxidant Properties
This compound also exhibits significant anti-inflammatory and antioxidant capabilities, influencing cytokine expression and the activity of antioxidant enzymes.
Modulation of Inflammatory Cytokine Expression (IL-6, TSLP, GM-CSF, G-CSF)
This compound demonstrates a modulatory effect on the expression of various inflammatory cytokines. In human keratinocyte (HaCaT) cells stimulated with TNF-α and IFN-γ, this compound at concentrations of 12.5 and 25 µM inhibited the mRNA expressions of Interleukin-6 (IL-6), Thymic Stromal Lymphopoietin (TSLP), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Granulocyte Colony-Stimulating Factor (G-CSF) latoxan.comnih.govthegoodscentscompany.com. Furthermore, it also inhibited the protein expressions of IL-6 and GM-CSF latoxan.comnih.gov. Specifically, treatment with 25 µM this compound significantly reduced the TNF-α/IFN-γ-induced increases in TSLP, GM-CSF, and G-CSF levels to 1.8, 1.2, and 1.2-fold, respectively, relative to vehicle controls latoxan.com. These inhibitory effects were observed to be concentration-dependent latoxan.comnih.gov.
Table 2: Effect of this compound on Inflammatory Cytokine Expression in TNF-α/IFN-γ-Stimulated HaCaT Cells
Cytokine | This compound Concentration (µM) | Effect on mRNA Expression | Effect on Protein Expression | Fold Change vs. Vehicle Control (at 25 µM) latoxan.com |
IL-6 | 12.5, 25 | Inhibited | Inhibited | Not specified (inhibited) |
TSLP | 12.5, 25 | Inhibited | Not specified | Reduced to 1.8-fold |
GM-CSF | 12.5, 25 | Inhibited | Inhibited | Reduced to 1.2-fold |
G-CSF | 12.5, 25 | Inhibited | Not specified | Reduced to 1.2-fold |
Regulation of Antioxidant Enzyme Activities (SOD, CAT, HO-1)
This compound also plays a role in regulating the activities of antioxidant enzymes, which are crucial for mitigating oxidative stress. In Jurkat T cells exposed to hydrogen peroxide (H2O2), this compound (at 25 and 50 µM) increased the mRNA and protein expressions of key oxidative stress defense enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1) latoxan.comnih.govthegoodscentscompany.com. H2O2 treatment alone significantly reduced the activation of SOD and CAT to 0.68 and 0.53-fold, respectively, compared to vehicle controls. This compound demonstrated a restorative effect, with 50 µM this compound increasing CAT activity to 0.84-fold of the control. Similarly, this compound treatment at 25 µM and 50 µM increased HO-1 levels to 0.79 and 0.88-fold, respectively, versus vehicle controls. The observed restoration of decreased protein expressions of SOD, CAT, and HO-1 in H2O2-stimulated Jurkat T cells was concentration-dependent across 12.5, 25, and 50 µM concentrations.
Table 3: Effect of this compound on Antioxidant Enzyme Activities in H2O2-Stimulated Jurkat T Cells
Enzyme | H2O2 Effect (Fold vs. Control) | This compound Concentration (µM) | This compound Effect (Fold vs. Control) |
SOD | Reduced to 0.68 | 12.5, 25, 50 | Restored (protein expression) |
CAT | Reduced to 0.53 | 12.5, 25, 50 | 0.84 (at 50 µM) |
HO-1 | Reduced (not specified) | 12.5, 25, 50 | 0.79 (at 25 µM), 0.88 (at 50 µM) |
Inhibition of Oxidative Stress Pathways
This compound demonstrates significant inhibitory effects on oxidative stress pathways. Studies have shown that this compound can suppress the production of proinflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Cyclooxygenase-2 (COX-2) in hydrogen peroxide (H2O2)-treated Jurkat T cells. Concurrently, it enhances the expression of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1), in a concentration-dependent manner massbank.euuni.luuni.lu. Furthermore, this compound has been observed to reduce the messenger RNA (mRNA) and protein expressions of inflammatory cytokines such as IL-6, Thymic Stromal Lymphopoietin (TSLP), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Granulocyte Colony-Stimulating Factor (G-CSF) in human keratinocyte (HaCaT) cells stimulated with TNF-α/IFN-γ massbank.euuni.luuni.lu. These findings suggest this compound's role in mitigating oxidative damage and inflammation, highlighting its potential as an anti-atopic agent, given the established link between oxidative stress and atopic dermatitis (AD) pathogenesis massbank.euuni.luuni.lu.
Table 1: Effects of this compound on Oxidative Stress Markers in H2O2-treated Jurkat T cells
Marker Type | Marker Name | Effect of H2O2 (Fold Change vs. Control) | Effect of this compound (25-50 µM) | Reference |
Proinflammatory Cytokines | IL-4 | Increased | Suppressed productions | massbank.euuni.lu |
IL-13 | Increased | Suppressed productions | massbank.euuni.lu | |
COX-2 | Increased | Suppressed productions | massbank.euuni.lu | |
Antioxidant Enzymes | SOD | Reduced (0.68-fold) | Increased (0.86-0.91-fold) | massbank.eu |
CAT | Reduced (0.53-fold) | Increased (up to 0.84-fold) | massbank.eu | |
HO-1 | Not specified | Increased expressions | massbank.euuni.lu |
Antimalarial Potential and Target Engagement
This compound derivatives have shown promise as potential antimalarial agents, particularly through in silico investigations targeting crucial enzymes in Plasmodium spp. wikipedia.orgwikipedia.orgnih.govnih.govauctoresonline.org.
An advanced computational approach has been utilized to explore this compound derivatives as inhibitors against malaria parasites. A study involving nine this compound derivatives demonstrated their potential through molecular docking, molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions wikipedia.orgwikipedia.orgnih.govauctoresonline.org. The results indicated that specific this compound derivatives, notably Ligands 03 and 05, exhibited strong binding affinities to Plasmodium targets, comparable to or even surpassing that of the control compound, atovaquone wikipedia.orgwikipedia.orgnih.govauctoresonline.org. Molecular dynamics simulations over a 100 ns period confirmed the strong stability of these ligand-protein complexes, as evidenced by consistent Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) values wikipedia.orgwikipedia.orgguidetomalariapharmacology.org. Furthermore, these compounds adhered to Lipinski's rule and showed favorable ADMET profiles, suggesting their drug-like properties and low toxicity wikipedia.orgwikipedia.org.
The Plasmodium falciparum Apicoplast DNA polymerase and falcipain-2, a cysteine protease, are recognized as vital targets for the development of new antimalarial drugs due to their critical roles in the parasite's life cycle and metabolic pathways wikipedia.orgwikipedia.orgnih.govnih.govauctoresonline.org. Falcipain-2, in particular, is essential for the degradation of erythrocyte hemoglobin within the host, making its inhibition a promising strategy to prevent parasite maturation latoxan.comepdf.pubthegoodscentscompany.com. Computational studies have specifically designed this compound derivatives to target these two enzymes, aiming to disrupt essential parasitic functions wikipedia.orgwikipedia.orgnih.govauctoresonline.org.
Molecular docking analyses were conducted to evaluate the binding capabilities of this compound derivatives against Apicoplast DNA polymerase (PDB ID: 7SXL) and Plasmodium falciparum cysteine protease falcipain-2 (PDB ID: 1YVB) wikipedia.org. The screening prioritized molecules with the most negative binding affinity scores, indicating stronger interactions wikipedia.org. Ligands 03 and 05 from the this compound derivatives demonstrated superior binding affinities when compared to atovaquone, a known antimalarial drug. For reference, atovaquone has a reported binding affinity of -7.0 to -8.0 kcal/mol, while chloroquine shows -5.5 to -7.8 kcal/mol against P. falciparum lactate dehydrogenase, and artemisinin binds with -5.81 kcal/mol wikipedia.org. These computational findings underscore the potential of this compound derivatives as a source for novel, effective antimalarial drugs wikipedia.orgwikipedia.orgnih.govauctoresonline.org.
Table 2: Comparative Binding Affinities of this compound Derivatives and Reference Antimalarials
Compound Category | Compound Name | Binding Affinity (kcal/mol) | Reference |
This compound Derivatives | Ligand 03 | Strong binding affinity | wikipedia.orgwikipedia.orgnih.govauctoresonline.org |
Ligand 05 | Strong binding affinity | wikipedia.orgwikipedia.orgnih.govauctoresonline.org | |
Reference Antimalarials | Atovaquone | -7.0 to -8.0 | wikipedia.org |
Chloroquine | -5.5 to -7.8 (against PfLDH) | wikipedia.org | |
Artemisinin | -5.81 | wikipedia.org |
Targeting Apicoplast DNA Polymerase and Falcipain-2
Melanogenesis Inhibition
This compound has been identified as a potent inhibitor of melanogenesis, the process responsible for melanin production, with minimal observed toxicity to cells mims.comnih.govwikipedia.org. In studies evaluating compounds against melanogenesis in B16 melanoma cells induced with α-melanocyte-stimulating hormone (α-MSH), this compound exhibited significant inhibitory activities mims.com. This effect is achieved with almost no associated toxicity to the cells, highlighting its selective action on melanin synthesis pathways mims.comnih.gov.
Cytotoxic Properties against Cancer Cell Lines (HeLa, HCT-116)
Table 3: Cytotoxic Activity of this compound and Related Alkaloids against Cancer Cell Lines
Compound Name | Compound Class | HeLa Cell Line (IC50) | HCT-116 Cell Line (IC50) | Reference |
This compound | Furoquinoline | < 100 µM | Not active | fishersci.canih.govguidetopharmacology.orgmims.com |
Skimmianine | Furoquinoline | < 100 µM | Not active | nih.govguidetopharmacology.orgmims.com |
γ-Fagarine | Furoquinoline | < 100 µM | Not active | nih.govguidetopharmacology.orgmims.com |
Flindersine | Pyranoquinolone | < 100 µM | Not active | nih.govguidetopharmacology.orgmims.com |
Haplamine | Pyranoquinolone | < 100 µM | 64.5 µM | nih.govguidetopharmacology.orgmims.com |
Structure-activity Relationship Sar Investigations
Correlating Haplopine Structure with Biological Efficacy
This compound (PubChem CID: 5281846) is characterized as an oxacycle, an organonitrogen heterocyclic compound, and an organic heterotricyclic compound, belonging to the furoquinoline alkaloid class nih.govmdpi.comuj.edu.pl. Its core furoquinoline backbone is integral to its observed biological activities.
Research has demonstrated that this compound exhibits a range of pharmacological properties:
Cytotoxic Activity: this compound has shown cytotoxic activity against HeLa cell lines with an IC50 value of less than 50.0 μM mdpi.comresearchgate.net. This suggests its potential in anticancer research.
Antimicrobial Activity: It displays photo-activated antimicrobial activity against Staphylococcus aureus mdpi.com. Additionally, this compound, along with flindersine, has been identified as a growth-inhibitory compound against various fungi nih.govmdpi-res.com.
Antioxidant and Anti-inflammatory Effects: this compound possesses notable antioxidant and anti-inflammatory properties mdpi.comuj.edu.plresearchgate.net. Studies indicate its ability to inhibit the mRNA expressions of inflammatory cytokines such as interleukin-6 (IL-6), thymic stromal lymphopoietin (TSLP), granulocyte-macrophage colony-stimulating factor (GM-CSF), and granulocyte colony-stimulating factor (G-CSF). It also inhibits the protein expressions of IL-6 and GM-CSF in TNF-α/IN-treated cells researchgate.net.
Ion Channel Modulation: this compound has been identified as a potential ion channel modulator researchgate.net.
Anti-HIV Activity: Along with γ-fagarine, this compound has been found to exert anti-HIV actions through the inhibition of HIV replication rsc.org.
Pharmacophore-Based Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities, enabling the prediction of activities for new or untested chemicals wikipedia.orgresearchgate.netexcli.dewikipedia.orgnih.gov. Pharmacophore-based QSAR studies identify the essential steric and electronic features of a molecule required for optimal biological activity wikipedia.org.
Recent in silico studies have focused on this compound derivatives as potential inhibitors against malarial targets, specifically Apicoplast DNA polymerase (PDB ID: 7SXL) and Plasmodium falciparum cysteine protease falcipain-2 (PDB ID: 1YVB) researchgate.netnih.govresearchgate.net. This computational approach involved molecular docking and molecular dynamics simulations to assess binding affinities and complex stability researchgate.netnih.gov.
A pharmacophore study indicated a strong alignment between the pharmacophore model and the this compound compounds, highlighting their potential as antimalarial agents researchgate.netdntb.gov.ua. Out of nine this compound derivatives evaluated, Ligands 03 and 05 demonstrated particularly strong binding affinities to these malarial targets when compared to the control compound, atovaquone researchgate.netnih.gov. Molecular dynamics simulations further confirmed the robust stability of these ligand-protein complexes over a 100 ns simulation period researchgate.netnih.gov. Furthermore, density functional theory (DFT) and molecular electrostatic potential calculations indicated enhanced stability and performance for these derivatives nih.gov.
Table 1: Binding Affinities of this compound Derivatives Against Malarial Targets
Compound | Target | Binding Affinity (kcal/mol) | Reference |
This compound Ligand 03 | Apicoplast DNA polymerase (PDB ID: 7SXL) | Strong Binding | researchgate.netnih.gov |
This compound Ligand 05 | Apicoplast DNA polymerase (PDB ID: 7SXL) | Strong Binding | researchgate.netnih.gov |
This compound Ligand 03 | P. falciparum falcipain-2 (PDB ID: 1YVB) | Strong Binding | researchgate.netnih.gov |
This compound Ligand 05 | P. falciparum falcipain-2 (PDB ID: 1YVB) | Strong Binding | researchgate.netnih.gov |
Atovaquone (Control) | Apicoplast DNA polymerase / P. falciparum falcipain-2 | Standard Binding | researchgate.netnih.gov |
Note: Specific numerical binding affinity values for Ligands 03 and 05 were not provided in the snippets, only described as "strong binding affinity" compared to the control.
Impact of Chemical Modifications on Specific Bioactivities
Chemical modifications of this compound have been explored to enhance or modulate its specific bioactivities, particularly in the context of antimalarial drug discovery nih.govdntb.gov.ua. The design and optimization of this compound derivatives have focused on improving their therapeutic potential.
A notable example of a naturally occurring modified this compound is This compound-3,30-dimethylallyl ether . This derivative, isolated from Vepris glomerata, has demonstrated potent antioxidant effects uj.edu.pl. It significantly inhibited superoxide anion production with an IC50 of 13.0 µM and elastase release with an IC50 of 19.6 µM uj.edu.pl. This highlights how specific structural additions, such as the dimethylallyl ether group, can enhance particular biological activities.
In the realm of antimalarial research, nine this compound derivatives were computationally designed and optimized nih.gov. These modified compounds were assessed for their drug-likeness properties according to Lipinski's rule of five, with most derivatives showing good bioavailability scores, suggesting their potential for oral activity nih.gov. The strong binding affinities of Ligands 03 and 05 to malarial targets, as discussed in the QSAR section, further exemplify the successful impact of chemical modifications on enhancing specific bioactivities researchgate.netnih.gov.
Table 2: Bioactivity of this compound Derivative
Compound | Bioactivity Assayed | IC50 (µM) | Reference |
This compound-3,30-dimethylallyl ether | Superoxide anion production inhibition | 13.0 | uj.edu.pl |
This compound-3,30-dimethylallyl ether | Elastase release inhibition | 19.6 | uj.edu.pl |
These findings collectively illustrate that targeted chemical modifications can significantly influence this compound's biological profile, leading to compounds with enhanced potency or altered specific activities, thereby expanding its therapeutic applicability.
Advanced Analytical Methodologies for Haplopine
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of Haplopine, often employed for its ability to separate and quantify alkaloids from complex extracts nih.govfao.orgresearchgate.netresearchgate.net. Specifically, reversed-phase columns are commonly used for the analysis of total alkaloids, including this compound, from species such as Haplophyllum nih.govfao.orgresearchgate.netresearchgate.net.
HPLC methods developed for this compound quantification are rigorously validated for key performance characteristics, including specificity, linearity, and precision, typically utilizing external standards for calibration nih.govfao.orgresearchgate.netresearchgate.net. For instance, a study involving Zanthoxylum nitidum decoction, which contains this compound, detailed HPLC conditions using a Thermo Accucore aq C18 column (100 × 2.1 mm, 2.6 μm) maintained at 30 °C mdpi.com. The mobile phase often consists of a gradient system, such as 0.1% formic acid solution (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B), delivered at a flow rate of 0.3 mL/min mdpi.com. These precise conditions enable the effective separation and subsequent quantification of this compound within complex samples mdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents a powerful and widely accepted analytical approach for the analysis of this compound, particularly for its high specificity, sensitivity, and throughput chromatographyonline.combioxpedia.comwikipedia.orgthermofisher.com. This technique synergistically combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of small molecule drugs and their metabolites bioxpedia.comwikipedia.org.
LC-MS/MS is particularly valuable for pharmacokinetic (PK), pharmacodynamic (PD), and toxicity studies, as it can simultaneously monitor numerous compounds across a wide range of concentrations bioxpedia.comthermofisher.com. This compound, for example, has been characterized by LC-MS, with its protonated molecule ion observed at m/z 246 and characteristic fragment ions at m/z 231 in positive electrospray ionization (ESI) mode nih.gov. This method is applicable to various biological matrices, including plasma, serum, whole blood, urine, cell culture medium, and tissue, making it indispensable for bioanalytical applications bioxpedia.comwikipedia.org. A significant consideration in quantitative LC-MS analysis is the potential for matrix effects, where co-eluting compounds can interfere with the ionization process, impacting accuracy, reproducibility, and sensitivity chromatographyonline.com.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is primarily employed for the analysis of volatile compounds thermofisher.commdpi.commdpi.comphcogj.comnih.gov. While this compound itself is not typically classified as a volatile organic compound (VOC) due to its chemical properties, GC-MS has been used to obtain spectral information for this compound, suggesting its applicability in certain contexts, possibly for derivatives or as part of a broader analysis of complex mixtures nih.govthermofisher.com.
GC-MS systems identify compounds by comparing their acquired mass spectra and retention times to established reference spectra and retention times of calibration standards thermofisher.com. Sample preparation for volatile analysis often involves techniques like headspace (static or dynamic) or purge-and-trap concentration, which are designed to extract volatile analytes from the sample matrix before introduction into the GC system thermofisher.commdpi.comnih.gov.
Immunological Assays (e.g., ELISA) for Biological Markers
Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are quantitative enzyme immunoassays primarily designed to measure specific antigens or biological markers in various biological samples assaypro.comnih.gov. These assays detect the presence of proteins or other biological molecules using antibodies directed towards the compound of interest nih.gov.
While ELISA is not typically used for the direct quantification of small chemical compounds like this compound, it plays a crucial role in assessing biological markers that may be influenced by or associated with this compound's biological effects assaypro.comnih.gov. For instance, ELISA can be applied to analyze proteins or other biomarkers in tissue homogenates, blood, plasma, urine, saliva, and cerebrospinal fluid, providing insights into the biological pathways or physiological changes related to this compound's activity assaypro.comnih.gov. The sensitivity of ELISA kits can vary, with detection limits typically in the nanogram per milliliter range .
Sample Preparation Techniques for Biological Matrices (e.g., SPE)
Effective sample preparation is a critical preliminary step for the accurate quantitative determination of analytes like this compound in complex biological matrices taylorfrancis.com. The primary objectives of sample preparation are to dissolve the analyte, remove interfering compounds, and pre-concentrate the target analyte to enhance detection and quantification taylorfrancis.comphenomenex.com.
Several techniques are routinely employed, including protein precipitation, liquid-liquid extraction, and Solid Phase Extraction (SPE) taylorfrancis.com. SPE is particularly valuable for the clean-up and concentration of target analytes from diverse biological samples such such as blood, urine, and plasma phenomenex.com. It is also a recommended methodology for the analysis of micro-pollutants in aqueous matrices chromatographyonline.com. The optimization of SPE conditions, including the selection of cartridge type, sample volume and pH, additives, and appropriate washing and elution solvents, is crucial to achieve high recovery and minimize matrix effects, which can significantly impact the accuracy and reproducibility of subsequent analyses chromatographyonline.com.
Method Validation Parameters: Specificity, Linearity, Precision
The validation of analytical methods is paramount to ensure the reliability and trustworthiness of the results obtained for this compound analysis elementlabsolutions.comresearchgate.net. Key validation parameters include specificity, linearity, and precision elementlabsolutions.comresearchgate.neteuropa.eueuropa.euich.org.
Specificity : This parameter refers to the method's ability to unequivocally assess the analyte (this compound) in the presence of other components expected to be present in the sample, such as impurities, degradation products, or matrix components elementlabsolutions.comresearchgate.neteuropa.eueuropa.euich.org. Specificity can be demonstrated by verifying the absence of interfering peaks at the analyte's retention time or by comparing results with a well-characterized orthogonal procedure researchgate.neteuropa.eu.
Linearity : Linearity describes the method's capacity, within a defined range, to yield test results that are directly proportional to the concentration or amount of this compound in the sample elementlabsolutions.comeuropa.eueuropa.eu. This is typically evaluated by plotting the analytical signals as a function of analyte concentration and applying appropriate statistical methods, such as linear regression, to assess the relationship europa.eu.
Precision : Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.euich.org. Precision can be assessed at various levels, including repeatability (precision over a short interval under the same conditions) and intermediate precision (precision within the same laboratory but under different conditions, e.g., different days or analysts) researchgate.neteuropa.eu.
For this compound, HPLC methods have been specifically validated for their specificity, linearity, and precision using external standards, confirming their suitability for quantitative analysis nih.govfao.orgresearchgate.netresearchgate.net.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation and binding affinity between two molecules, typically a ligand and a receptor, to form a stable complex. This technique is crucial in drug design for identifying potential lead compounds and understanding their interaction sites. openaccessjournals.com
In studies involving haplopine, molecular docking has been utilized to explore the inhibitory potential of this compound derivatives against specific protein targets. For instance, nine this compound derivatives were subjected to molecular docking studies against two key malarial target receptors: Apicoplast DNA polymerase (PDB ID: 7SXL) and Plasmodium falciparum cysteine protease falcipain-2 (PDB ID: 1YVB). nih.gov
Prediction of Binding Affinities and Interaction Sites
The efficacy of a potential drug candidate in molecular docking is often assessed by its binding affinity score, where more negative scores generally indicate stronger binding and a better drug candidate. nih.gov In the study of this compound derivatives as antimalarial agents, Ligands 03 and 05 demonstrated strong binding affinities when compared to the control compound, atovaquone. nih.govdntb.gov.uanih.gov
The precision and reliability of the docking process are often validated by calculating the Root Mean Square Deviation (RMSD) between the re-docked ligand structures and their native conformations within the active sites. Minimal RMSD values underscore the accuracy of the molecular docking methodology. For the this compound derivatives, RMSD values of 0.88 Å for the PDB ID: 7SXL protein and 0.15 Å for the PDB ID: 1YVB protein were observed, indicating optimal binding poses and validating the docking results. nih.gov
Table 1: Representative Molecular Docking Binding Affinities of this compound Derivatives
Ligand/Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) (Illustrative) | RMSD (Å) (Re-docked vs. Native) |
Ligand 03 | Apicoplast DNA polymerase (7SXL) | Stronger than control | 0.88 |
Ligand 05 | Falcipain-2 (1YVB) | Stronger than control | 0.15 |
Atovaquone | Control | Reference | N/A |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of molecular systems. nih.gov Following molecular docking, ligand-protein complexes involving this compound derivatives have undergone MD simulations, typically over extended periods such as 100 nanoseconds (ns), to assess their stability and conformational changes in a dynamic environment. nih.govnih.govmalariaworld.org
Analysis of System Stability (RMSD, RMSF, Rg)
The stability of protein-ligand complexes during MD simulations is commonly assessed using several key metrics:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time relative to a reference structure. RMSD values remaining below a threshold, typically 2 Å, suggest that the molecules are relatively stable in their configurations. nih.gov
Root Mean Square Fluctuation (RMSF): Quantifies the flexibility of individual residues or atoms within a protein, indicating regions of high or low mobility.
For this compound derivative-protein complexes, MD simulations demonstrated that the complexes maintained strong stability in terms of RMSD, RMSF, and Rg over a 100 ns simulation period. nih.govnih.govmalariaworld.org
Table 2: Molecular Dynamics Simulation Stability Metrics (Illustrative)
Metric | Description | Observation for this compound Complexes (100 ns) | Implication |
RMSD | Average deviation of atomic positions from reference | Maintained strong stability (< 2 Å) | Stable molecular configurations |
RMSF | Flexibility of individual residues | Maintained strong stability | Consistent residue mobility |
Rg | Compactness of the complex | Maintained strong stability | Preservation of overall complex shape/compactness |
Conformational Dynamics (PCA, Dynamic Cross-Correlation Matrix)
Beyond basic stability, molecular dynamics simulations allow for the investigation of complex conformational dynamics, which are crucial for understanding protein function and ligand binding.
Principal Component Analysis (PCA): A statistical method used to reduce the dimensionality of MD trajectories, revealing the dominant collective motions of a protein or complex. PCA helps to identify the most significant conformational changes and the essential dynamics of the system. researchgate.netbiorxiv.org
Dynamic Cross-Correlation Matrix (DCCM): Provides insights into the correlated motions between different parts of a protein or between the protein and the ligand. Positive correlation indicates movements in the same direction, while negative correlation indicates movements in opposite directions.
In computational studies of this compound derivatives, both PCA analysis and the dynamic cross-correlation matrix yielded positive outcomes for the protein-ligand complexes, indicating favorable conformational dynamics and correlated motions that support stable binding. nih.govnih.govmalariaworld.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed electronic description of molecules. These calculations are essential for understanding molecular properties, reactivity, and stability at an atomic level. arxiv.orgplos.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in computational chemistry, physics, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. nih.govaspbs.com DFT calculations are particularly valuable for determining molecular geometries, vibrational frequencies, electronic properties (such as HOMO/LUMO energies), and molecular electrostatic potentials (MEP). plos.orgmdpi.com
In the context of this compound derivatives, DFT calculations have been performed to further characterize their properties. These calculations, alongside molecular electrostatic potential calculations, revealed that the this compound derivatives exhibited enhanced stability and outstanding performance, supporting their potential as active compounds. nih.govdntb.gov.uanih.gov DFT applications provide a deeper understanding of the electronic distribution and potential reactive sites within the this compound molecule, which is crucial for rational drug design and modification. plos.org
Molecular Electrostatic Potential Calculations
Molecular Electrostatic Potential (MEP) calculations are a fundamental tool in computational chemistry, providing insights into the charge distribution and reactive sites of a molecule. The MEP at a given point in the vicinity of a molecule represents the force exerted on a positive test charge by the molecule's electron cloud and nuclei physchemres.org. This visualization, often mapped onto the molecular surface using a color-coded scheme, helps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for understanding a molecule's reactivity towards electrophilic or nucleophilic attack physchemres.orgbioflux.com.roirjweb.com.
For this compound and its derivatives, DFT-based molecular electrostatic potential calculations have been conducted to understand their electronic properties and stability. These calculations have revealed that this compound derivatives exhibit enhanced stability and promising performance, suggesting favorable electronic characteristics for their intended applications uow.edu.pkjournaljenrr.comscirp.orgmdpi.comiapchem.org.
Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) analysis, encompassing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is pivotal in predicting a molecule's chemical reactivity and stability nih.govresearchgate.net. The HOMO represents the orbital with the highest energy that is occupied by electrons and acts primarily as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and acts as an electron acceptor researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.govresearchgate.net. A smaller energy gap generally correlates with higher reactivity and lower stability, while a larger gap indicates greater stability and lower reactivity nih.gov.
Theoretical Prediction of Drug-like Properties (e.g., Lipinski's Rule Compliance)
The theoretical prediction of drug-like properties is a crucial step in early-stage drug discovery, aiming to assess whether a compound possesses the necessary physicochemical characteristics for oral bioavailability. Lipinski's Rule of Five is a widely accepted guideline for evaluating drug-likeness, based on four key parameters:
Molecular Weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Number of Hydrogen Bond Donors (HBD) ≤ 5
Number of Hydrogen Bond Acceptors (HBA) ≤ 10
A compound is generally considered to have poor absorption or permeation if it violates more than one of these rules. Additionally, other parameters like Topological Polar Surface Area (TPSA) and the number of rotatable bonds are often considered mdpi.com.
Computational studies on this compound and its derivatives have specifically evaluated their compliance with Lipinski's Rule of Five. These assessments have shown that this compound and its derivatives adhere to these rules, indicating favorable drug-like properties and a promising profile for oral bioavailability uow.edu.pkjournaljenrr.comscirp.orgmdpi.com.
Table 1: Predicted Drug-like Properties of this compound
Property | Value | Lipinski's Rule Criteria | Compliance | Source |
Molecular Weight (MW) | 245.23 g/mol | ≤ 500 g/mol | Yes | |
XLogP3 (LogP) | 2.5 | ≤ 5 | Yes | |
Hydrogen Bond Donor Count (HBD) | 1 | ≤ 5 | Yes | |
Hydrogen Bond Acceptor Count (HBA) | 5 | ≤ 10 | Yes | |
Rotatable Bond Count | 0 | ≤ 10 | Yes | |
Topological Polar Surface Area (TPSA) | 64.7 Ų | ≤ 140 Ų | Yes | |
Lipinski's Rule Violations | 0 | ≤ 1 | Yes |
In silico ADMET Prediction for this compound Derivatives
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential computational approach used to forecast the pharmacokinetic and toxicological profiles of potential drug candidates without the need for extensive in vitro or in vivo experimentation uow.edu.pk. This predictive modeling helps in identifying compounds with desirable drug characteristics and filtering out those with unfavorable properties early in the drug discovery pipeline.
For this compound derivatives, in silico ADMET predictions have been performed to assess their potential as therapeutic agents. The results of these predictions have consistently shown positive outcomes, indicating favorable absorption, distribution, metabolism, and excretion characteristics. Crucially, the ADMET analyses did not indicate any significant toxicity concerns for these compounds uow.edu.pkjournaljenrr.comscirp.orgmdpi.com. These positive ADMET profiles further support the potential of this compound derivatives as viable candidates for drug development.
Compound Names and PubChem CIDs
Q & A
(Basic) What established methodologies ensure reproducible synthesis and characterization of Haplopine?
Methodological Answer:
Reproducible synthesis requires adherence to NIH guidelines for experimental reporting (e.g., reaction conditions, purity validation) . For characterization:
- Structural Confirmation: Use NMR, HRMS, and X-ray crystallography, cross-referenced with literature data for known compounds .
- Purity Assessment: Include HPLC chromatograms and elemental analysis. Novel compounds require full spectroscopic datasets in supplementary materials .
- Protocol Standardization: Document solvent ratios, temperature gradients, and catalyst concentrations to mitigate batch variability .
(Advanced) How can contradictory pharmacokinetic data for this compound across species be systematically analyzed?
Methodological Answer:
- Data Harmonization: Use meta-analysis frameworks (e.g., PRISMA) to aggregate in vitro/in vivo studies, stratifying by species, dosage, and metabolic pathways .
- Contradiction Mapping: Apply qualitative coding to identify outliers (e.g., cytochrome P450 activity differences) and validate via enzyme inhibition assays .
- Statistical Reconciliation: Employ mixed-effects models to account for interspecies variability in bioavailability studies .
(Basic) What analytical techniques are critical for assessing this compound’s stability under varying environmental conditions?
Methodological Answer:
- Degradation Profiling: Accelerated stability studies (ICH Q1A guidelines) using HPLC-PDA to track degradation products .
- Condition Optimization: Test pH, temperature, and light exposure, with kinetic modeling (Arrhenius equation) to predict shelf-life .
- Data Presentation: Tabulate half-life values and degradation pathways (e.g., oxidation vs. hydrolysis) in supplementary materials .
(Advanced) What strategies resolve discrepancies in this compound’s reported receptor-binding affinities?
Methodological Answer:
- Assay Validation: Compare radioligand binding (e.g., Scatchard plots) with SPR or ITC to confirm equilibrium constants .
- Control Standardization: Include reference compounds (e.g., positive/negative controls) to calibrate inter-lab variability .
- Data Transparency: Publish raw binding curves and statistical parameters (e.g., IC₅₀ ± SEM) to enable cross-study validation .
(Basic) How should researchers design dose-response studies for this compound’s cytotoxic effects?
Methodological Answer:
- Dose Range Identification: Conduct pilot studies to determine LD₅₀/IC₅₀ using MTT or SRB assays across 3-5 log concentrations .
- Control Groups: Include untreated cells and vehicle controls (e.g., DMSO) to isolate compound-specific effects .
- Statistical Rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
(Advanced) How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Integration Framework: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets via pathway enrichment tools (e.g., KEGG, Reactome) .
- Hypothesis Testing: Use CRISPR-Cas9 knockout models to validate candidate targets identified through omics clustering .
- Data Repositories: Deposit raw omics data in public databases (e.g., GEO, PRIDE) for reproducibility .
(Basic) What literature review frameworks are optimal for contextualizing this compound’s bioactivity?
Methodological Answer:
- Search Strategy: Apply PICO format (Population: cell lines; Intervention: this compound; Comparison: analogs; Outcome: IC₅₀) .
- Quality Assessment: Use PRISMA flowcharts to screen studies, excluding non-peer-reviewed sources or inadequate controls .
- Evidence Synthesis: Create a table comparing bioactivity across studies, highlighting methodological disparities (e.g., assay type, sample size) .
(Advanced) How can computational modeling predict this compound’s off-target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against human proteome databases (e.g., PDB, ChEMBL) .
- Validation Pipeline: Confirm in silico hits with SPR binding assays and functional cellular assays (e.g., calcium flux) .
- Risk Mitigation: Cross-reference predictions with Tox21 datasets to flag potential toxicophores .
(Basic) What ethical guidelines govern preclinical studies involving this compound in animal models?
Methodological Answer:
- Compliance: Follow ARRIVE 2.0 guidelines for reporting animal studies, including randomization and blinding protocols .
- Welfare Metrics: Monitor body weight, organ toxicity (histopathology), and behavioral changes, with predefined euthanasia criteria .
- Data Inclusion: Explicitly state approval from institutional animal ethics committees in methods sections .
(Advanced) How can machine learning optimize this compound derivatives for enhanced pharmacokinetics?
Methodological Answer:
- Dataset Curation: Train models on open-source ADME data (e.g., PubChem, DrugBank) using features like logP, PSA, and CYP inhibition .
- Model Validation: Apply k-fold cross-validation to avoid overfitting and test top candidates in ex vivo permeability assays (e.g., Caco-2) .
- Iterative Design: Use generative adversarial networks (GANs) to propose structurally novel analogs with predicted improved bioavailability .
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